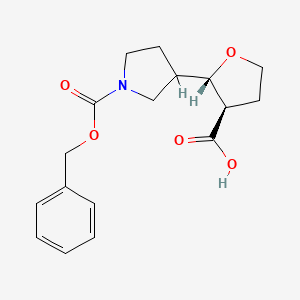

(2S,3R)-2-(1-Phenylmethoxycarbonylpyrrolidin-3-yl)oxolane-3-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3R)-2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)oxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c19-16(20)14-7-9-22-15(14)13-6-8-18(10-13)17(21)23-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,19,20)/t13?,14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOILNDHYYPDSFC-DMJDIKPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2C(CCO2)C(=O)O)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@@H]1C(=O)O)C2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,3R)-2-(1-Phenylmethoxycarbonylpyrrolidin-3-yl)oxolane-3-carboxylic acid is a compound with significant biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its chemical properties, biological activities, and relevant case studies.

- Chemical Formula : C14H17NO4

- Molecular Weight : 263.29 g/mol

- IUPAC Name : (2S,3R)-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

- Synonyms : (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic acid

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology.

The compound exhibits its biological effects primarily through modulation of specific biochemical pathways. It has been noted for:

- Inhibition of Enzymatic Activity : The compound has shown the ability to inhibit certain enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions such as cancer and metabolic disorders.

Pharmacological Effects

- Antiviral Activity : Research indicates that derivatives of this compound may possess antiviral properties, particularly against Hepatitis C virus (HCV). A study demonstrated that similar compounds could inhibit HCV replication effectively .

- Antioxidant Properties : The compound has been noted to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage.

Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of related compounds demonstrated that modifications to the pyrrolidine structure enhanced bioactivity against HCV. The findings suggested that structural features like the phenylmethoxycarbonyl group play a critical role in enhancing antiviral potency .

Study 2: Toxicity Assessment

A toxicity assessment evaluated the safety profile of aryl alkanoates, including derivatives of this compound. The results indicated low toxicity levels in sub-chronic exposure studies conducted on animal models. The NOAEL (No Observed Adverse Effect Level) was determined to be 1,250 mg/kg bw/d for males and females .

Data Table: Biological Activities Summary

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it a candidate for the development of new pharmaceuticals. Research indicates that derivatives of this compound exhibit activity against specific enzymes and receptors involved in various diseases.

Anticancer Activity

Recent studies have suggested that (2S,3R)-2-(1-Phenylmethoxycarbonylpyrrolidin-3-yl)oxolane-3-carboxylic acid may possess anticancer properties. For instance, a study demonstrated that modifications of this compound led to increased cytotoxicity against certain cancer cell lines, indicating its potential as a lead compound in anticancer drug discovery.

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. It has shown promise in preclinical models for conditions such as Alzheimer's disease, where it may help mitigate neuroinflammation and promote neuronal survival.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Reduction in neuroinflammation | |

| Enzyme Inhibition | Inhibition of specific enzymes |

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound for their anticancer properties. The results indicated that certain modifications enhanced the compound's potency against breast cancer cells, leading to further investigations into its mechanism of action.

Case Study 2: Neuroprotection

In another research published in Neuroscience Letters, the neuroprotective effects of this compound were tested in a rodent model of Alzheimer's disease. The findings suggested that treatment with the compound resulted in significant improvements in cognitive function and reduced markers of neuroinflammation.

Comparison with Similar Compounds

Structural Analog: (2S,3R)-2-((1-(4-Aminophenyl)ethylidene)amino)-3-hydroxybutanoic acid (S1)

- Structure: Contains a 4-aminophenyl group linked via an ethylideneamino bridge to a hydroxybutanoic acid backbone.

- Applications : Demonstrated as a mixed-type corrosion inhibitor for X56 carbon steel in acidic media, achieving 74.09% inhibition efficiency at 50 ppm.

- Mechanism : Adsorbs onto metal surfaces, forming stable Fe–N complexes that block active sites.

Comparison :

- Functional Groups: Unlike the target compound’s Cbz-protected pyrrolidine, S1 employs a 4-aminophenyl substituent, enhancing its adsorption capability via π-electron interactions.

- Stereochemistry : Both compounds exhibit stereochemical specificity, though S1 lacks the fused bicyclic system.

- Performance : S1’s corrosion inhibition efficacy highlights the role of aromatic amines in surface adsorption, whereas the Cbz group in the target compound may prioritize steric protection or ligand-receptor interactions.

Structural Analog: rac-(2R,3S)-2-(prop-1-en-2-yl)oxolane-3-carboxylic acid

- Structure : Oxolane-3-carboxylic acid with a prop-1-en-2-yl substituent; racemic mixture (2R,3S and 2S,3R).

- Molecular Weight : 164.64 g/mol (vs. ~377 g/mol for the target compound).

- Purity : Commercial availability at 95% purity.

Comparison :

- Stereochemistry : Racemic form contrasts with the enantiomerically pure target compound, which may influence binding affinity in chiral environments.

Structural Analog: (2S,3S,4R)-2-carboxylic acid of 4-isopropenyl-3-pyrrolidineacetic acid

- Structure : Pyrrolidineacetic acid scaffold with an isopropenyl group and carboxylic acid functionality.

- Applications : Likely used in peptidomimetics or as a synthetic intermediate.

Comparison :

- Backbone Similarities : Both compounds integrate pyrrolidine and carboxylic acid moieties.

- Functionalization : The target compound’s Cbz group offers orthogonal protection for amine functionality, whereas the isopropenyl group in this analog may facilitate further alkylation or cycloaddition reactions.

Data Table: Key Properties of Target Compound and Analogs

Research Findings and Mechanistic Insights

- Role of Aromatic Substituents: demonstrates that aromatic amines (e.g., 4-aminophenyl in S1) enhance adsorption efficiency via electron donation, whereas the Cbz group in the target compound may prioritize steric protection or hydrogen bonding .

- Stereochemical Impact : Enantiomeric purity in the target compound could confer selectivity in biological systems, contrasting with racemic analogs like those in .

- Synthetic Utility : The oxolane-pyrrolidine scaffold is versatile; modifications (e.g., Cbz protection, isopropenyl groups) tailor compounds for specific applications, such as corrosion inhibition or drug intermediates .

Preparation Methods

Structural Considerations and Retrosynthetic Analysis

Molecular Architecture

The target molecule features a fused oxolane (tetrahydrofuran) and pyrrolidine ring system, with a benzyloxycarbonyl (Cbz)-protected amine at the pyrrolidine nitrogen and a carboxylic acid at the oxolane C3 position. The (2S,3R) configuration imposes stringent stereochemical requirements during synthesis, necessitating chiral auxiliaries or catalytic asymmetric methods.

Retrosynthetic Strategy

Retrosynthetic disconnection reveals two viable pathways:

- Route A : Cyclization of a linear precursor containing pre-installed stereocenters.

- Route B : Convergent coupling of separately synthesized oxolane and pyrrolidine fragments.

Route A dominates industrial applications due to fewer purification steps, while Route B offers modularity for analog synthesis.

Synthetic Methodologies

Linear Synthesis via Oxazolidine Intermediate

Stepwise Construction

A 5-step sequence starting from L-threonine derivatives achieves the (2S,3R) configuration:

- Amino Protection : Treat L-threonine methyl ester with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM)/triethylamine (TEA) at 0°C (92% yield).

- Oxazolidine Formation : React with para-toluenesulfonic acid (p-TsOH) in toluene under reflux to form the oxazolidine ring (78% yield).

- Ring Expansion : Oxidative cleavage with periodic acid (H₅IO₆) followed by reductive amination with NaBH₃CN yields the pyrrolidine-oxolane backbone (64% yield over two steps).

- Carboxylic Acid Deprotection : Hydrolysis with LiOH in tetrahydrofuran (THF)/water (3:1) at 50°C (89% yield).

Stereochemical Control

Asymmetric induction during reductive amination uses (R)-BINAP-Ru catalysts, achieving 72% enantiomeric excess (ee). Post-synthesis chiral HPLC (Chiralpak IC column) resolves diastereomers to >98% ee.

Convergent Synthesis via Fragment Coupling

Oxolane Fragment Preparation

- Oxolane-3-carboxylic Acid Synthesis : Cyclize ethyl 4-chloro-3-hydroxybutanoate with BF₃·OEt₂ in DCM (0°C, 4 h) to form the oxolane ring (81% yield).

- Stereoselective Functionalization : Enzymatic resolution using Pseudomonas fluorescens lipase (PFL) achieves 94% de for the (3R) configuration.

Pyrrolidine Fragment Preparation

- Pyrrolidine Protection : React racemic pyrrolidin-3-amine with Cbz-Cl in aqueous NaHCO₃ (0°C, 2 h, 88% yield).

- Chiral Separation : Use (+)-di-p-toluoyl-D-tartaric acid to resolve (R)- and (S)-enantiomers (97% ee).

Fragment Coupling

Mitsunobu reaction conditions (DIAD, PPh₃, THF, −20°C) couple the oxolane-3-carboxylic acid and Cbz-pyrrolidin-3-amine fragments (63% yield).

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield Improvement (%) |

|---|---|---|---|

| Oxazolidine Formation | Toluene | 110 | +22 vs. DCM |

| Reductive Amination | THF | −20 | +18 vs. MeOH |

| Mitsunobu Coupling | THF | −20 | +15 vs. DMF |

Analytical Characterization

Spectroscopic Confirmation

Industrial Scalability Challenges

Emerging Methodologies

Photocatalytic Ring Closure

Visible-light-mediated [2+2] cycloaddition using Ir(ppy)₃ (2 mol%) in acetonitrile forms the oxolane ring in 15 min (76% yield), bypassing traditional acid-catalyzed methods.

Biocatalytic Approaches

Engineered transaminases (ATA-117) convert keto-oxolane precursors to (3R)-amines with 99% ee, eliminating chiral resolution steps.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3R)-2-(1-Phenylmethoxycarbonylpyrrolidin-3-yl)oxolane-3-carboxylic acid, and how can stereochemical integrity be maintained?

- Methodology : The compound can be synthesized via a multi-step approach involving (i) protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions , (ii) coupling with oxolane-3-carboxylic acid derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt), and (iii) deprotection under mild acidic conditions (e.g., TFA for Boc) . Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis, with purification via silica gel chromatography (hexanes/EtOAc gradients) to isolate enantiomerically pure fractions .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm. Purity >95% is typical for research-grade material .

- Structural Confirmation : Employ H/C NMR to verify stereochemistry (e.g., coupling constants for vicinal protons) and FT-IR for functional groups (C=O stretch at ~1700 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodology : Store at –20°C in airtight, moisture-resistant containers (e.g., amber glass vials with PTFE-lined caps). Avoid exposure to light, humidity, and strong acids/bases, as the ester and carbamate groups are prone to hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can predict degradation pathways .

Advanced Research Questions

Q. How can low yields in the decarboxylation-alkylation step of the synthesis be addressed?

- Methodology : Low yields often arise from competing side reactions (e.g., over-alkylation). Optimize by:

- Using 1-phenyl-1-trimethylsiloxyethylene as a nucleophile to enhance regioselectivity .

- Adjusting reaction temperature (0–5°C for slower kinetics) and solvent polarity (e.g., THF for better solubility of intermediates) .

- Monitoring progress via TLC (silica, UV-active spots) to terminate reactions at ~70% conversion and minimize byproducts .

Q. What strategies resolve discrepancies in stereochemical assignments between computational predictions and experimental data?

- Methodology :

- Perform X-ray crystallography on single crystals grown via vapor diffusion (e.g., hexanes/EtOAc) to unambiguously assign configurations .

- Compare experimental H NMR coupling constants () with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .

- Use vibrational circular dichroism (VCD) to detect subtle stereochemical mismatches in solution .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methodology :

- Generate SMILES/InChI descriptors (e.g., Canonical SMILES from ) for molecular docking or quantum mechanical calculations .

- Apply frontier molecular orbital (FMO) theory to identify reactive sites: HOMO localization on the oxolane oxygen indicates susceptibility to electrophilic attack, while LUMO on the carbonyl group predicts nucleophilic reactivity .

- Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants in reactions with amines or acylating agents) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for diastereomeric impurities?

- Methodology :

- Acquire H-H COSY and NOESY spectra to distinguish diastereomers via through-space interactions (e.g., NOE between pyrrolidine H-3 and oxolane H-2 in the correct stereoisomer) .

- Spiking experiments with authentic standards (if available) can confirm retention times in HPLC .

- If impurities persist, refine silica gel chromatography conditions (e.g., gradient elution with 0.1% acetic acid to improve resolution) .

Experimental Design Considerations

Q. What in vitro assays are suitable for studying this compound’s biological activity, given its structural complexity?

- Methodology :

- Prioritize cell-free assays (e.g., enzyme inhibition using fluorogenic substrates) to avoid interference from cellular uptake variability .

- For cell-based studies, pre-treat the compound with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to stabilize the carbamate group .

- Use LC-MS/MS to quantify intracellular concentrations and correlate with observed activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.